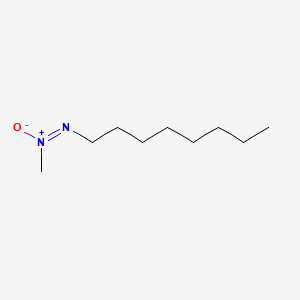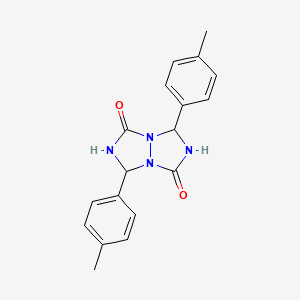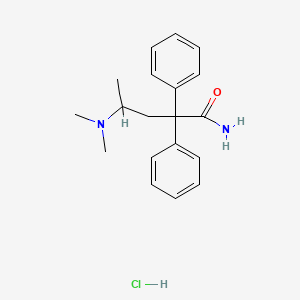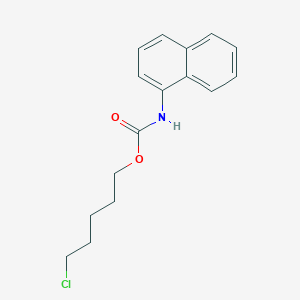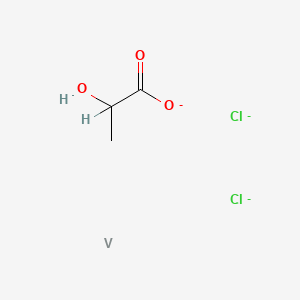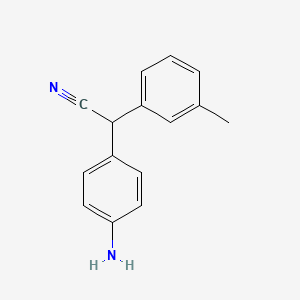
(4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride is a chemical compound with the molecular formula C15H15ClN2 and a molecular weight of 258.746 g/mol . This compound is characterized by the presence of a cyano group, a methyl group attached to a tolyl group, and an ammonium chloride moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride typically involves the reaction of 4-(cyano(m-tolyl)methyl)phenylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(Cyano(m-tolyl)methyl)phenylamine+HCl→(4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and involves the use of advanced equipment to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: In studies involving cellular processes and as a potential probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride involves its interaction with specific molecular targets and pathways. The cyano group and ammonium chloride moiety play crucial roles in its reactivity and interaction with biological molecules. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Cyano(m-tolyl)methyl)phenyl)ammonium bromide
- (4-(Cyano(m-tolyl)methyl)phenyl)ammonium iodide
- (4-(Cyano(p-tolyl)methyl)phenyl)ammonium chloride
Uniqueness
(4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its similar compounds, making it valuable in specific research and industrial contexts.
Propiedades
Número CAS |
83763-14-8 |
|---|---|
Fórmula molecular |
C15H14N2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)-2-(3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C15H14N2/c1-11-3-2-4-13(9-11)15(10-16)12-5-7-14(17)8-6-12/h2-9,15H,17H2,1H3 |
Clave InChI |
KQMBCDRWFYLGBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(C#N)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


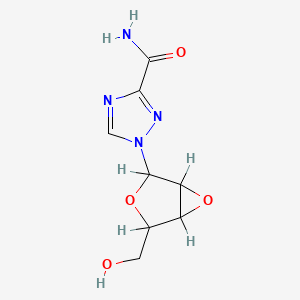
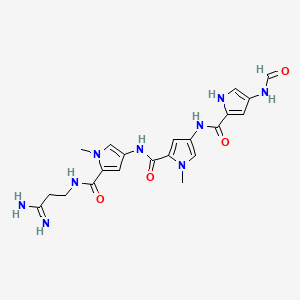
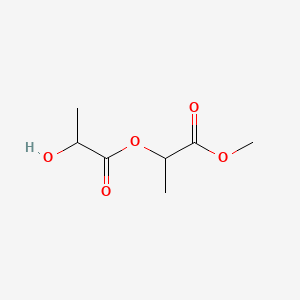
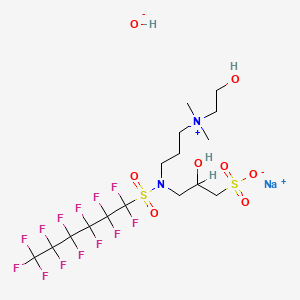
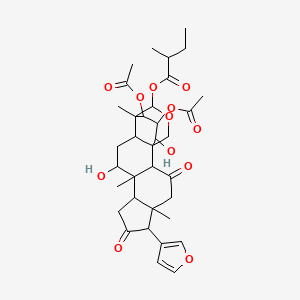
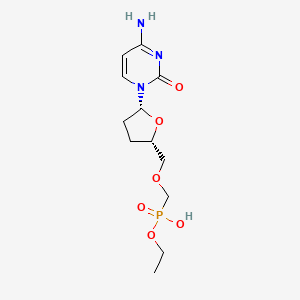
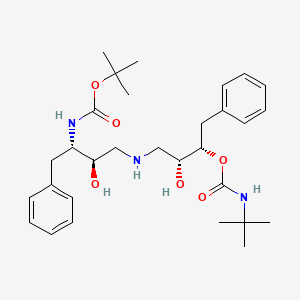
![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
